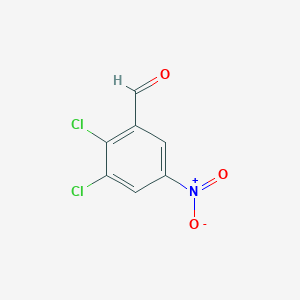

2,3-Dichloro-5-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJAWGXUZSICTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301081 | |

| Record name | 2,3-Dichloro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887360-79-4 | |

| Record name | 2,3-Dichloro-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,3-Dichloro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dichloro-5-nitrobenzaldehyde, a valuable intermediate in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data.

Chemical Properties and Identifiers

This compound is a substituted aromatic aldehyde with the following chemical properties:

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO₃ | [PubChem] |

| Molecular Weight | 220.01 g/mol | [PubChem] |

| IUPAC Name | This compound | [PubChem] |

| CAS Number | 887360-79-4 | [PubChem] |

| InChI | InChI=1S/C7H3Cl2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H | [PubChem] |

| InChIKey | ZZJAWGXUZSICTN-UHFFFAOYSA-N | [PubChem] |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)Cl)Cl)--INVALID-LINK--[O-] | [PubChem] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2,3-dichloroaniline. The first step involves the conversion of 2,3-dichloroaniline to 2,3-dichlorobenzaldehyde. The subsequent step is the nitration of 2,3-dichlorobenzaldehyde to yield the final product.

Caption: Synthetic pathway of this compound.

Experimental Protocols

Synthesis of 2,3-Dichlorobenzaldehyde from 2,3-Dichloroaniline

This procedure is adapted from methodologies described in the literature for the synthesis of dichlorobenzaldehydes.[1]

Materials:

-

2,3-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Formaldoxime solution (prepared from formaldehyde and hydroxylamine hydrochloride)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Sulfite (Na₂SO₃)

-

Sodium Acetate (NaOAc)

-

Ice

-

Water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

-

Diazotization:

-

Suspend 2,3-dichloroaniline in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Formylation:

-

In a separate flask, prepare a solution of copper(II) sulfate and sodium acetate in water.

-

Add a small amount of sodium sulfite as a reducing agent.

-

To this solution, add a freshly prepared formaldoxime solution.

-

Cool this mixture to 5-10 °C.

-

Slowly add the previously prepared diazonium salt solution to the formaldoxime-copper salt mixture with vigorous stirring, maintaining the temperature below 10 °C.

-

-

Hydrolysis and Isolation:

-

After the addition is complete, stir the reaction mixture for 30 minutes.

-

Acidify the mixture with concentrated HCl and heat under reflux for 30-60 minutes.

-

Isolate the crude 2,3-dichlorobenzaldehyde by steam distillation or solvent extraction with dichloromethane.

-

-

Purification:

-

Wash the organic extract with a sodium bicarbonate solution to remove acidic impurities, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Synthesis of this compound

This is a general procedure for the nitration of an aromatic aldehyde, which can be adapted for 2,3-dichlorobenzaldehyde.

Materials:

-

2,3-Dichlorobenzaldehyde

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice

-

Water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a flask, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid to the cooled sulfuric acid with constant stirring. Keep the mixture in the ice bath.

-

-

Nitration Reaction:

-

Dissolve 2,3-dichlorobenzaldehyde in a minimal amount of concentrated sulfuric acid in a separate flask and cool it to 0-5 °C.

-

Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,3-dichlorobenzaldehyde, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

-

Work-up and Isolation:

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

A precipitate of the crude this compound should form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.

-

Characterization Data

Table 1: Computed Characterization Data for this compound

| Parameter | Predicted Value | Source |

| XLogP3 | 2.5 | [PubChem] |

| Hydrogen Bond Donor Count | 0 | [PubChem] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem] |

| Rotatable Bond Count | 1 | [PubChem] |

| Exact Mass | 218.9489983 g/mol | [PubChem] |

| Monoisotopic Mass | 218.9489983 g/mol | [PubChem] |

| Topological Polar Surface Area | 62.9 Ų | [PubChem] |

For comparison, the experimental data for the closely related compound, 2-chloro-5-nitrobenzaldehyde, is provided below.

Table 2: Experimental Characterization Data for 2-Chloro-5-nitrobenzaldehyde

| Parameter | Value | Source |

| Melting Point | 75-77 °C | [Sigma-Aldrich] |

| ¹H NMR (CDCl₃) | δ 10.50 (s, 1H), 8.74 (d, J=2.8 Hz, 1H), 8.39 (dd, J=8.8, 2.8 Hz, 1H), 7.71 (d, J=8.8 Hz, 1H) | [ChemicalBook] |

Experimental Workflow Visualization

The overall experimental workflow from starting material to the purified product is depicted in the following diagram.

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

This guide outlines a feasible synthetic route and purification protocol for this compound. While experimental characterization data is not widely published, the provided information on related compounds and computed properties offers a solid foundation for researchers. The detailed protocols and workflow diagrams serve as a practical resource for the synthesis of this important chemical intermediate. It is strongly recommended that the final product be thoroughly characterized using modern analytical techniques to confirm its identity and purity.

References

Spectroscopic Analysis of 2,3-Dichloro-5-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3-Dichloro-5-nitrobenzaldehyde (C₇H₃Cl₂NO₃), a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predictive analysis based on the known spectroscopic data of structurally related molecules. The methodologies and expected data are detailed to assist researchers in the characterization of this and similar compounds.

Chemical Structure and Properties

This compound possesses a benzaldehyde core with two chlorine atoms at positions 2 and 3, and a nitro group at position 5. This substitution pattern significantly influences its electronic and, consequently, its spectroscopic properties.

Molecular Formula: C₇H₃Cl₂NO₃[1] Molecular Weight: 220.01 g/mol [1] IUPAC Name: this compound[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related compounds, including various chloro- and nitro-substituted benzaldehydes.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.1 - 10.5 | Singlet | - | Aldehyde proton (-CHO) |

| ~8.5 - 8.8 | Doublet | ~2-3 | Aromatic proton (H-6) |

| ~8.2 - 8.4 | Doublet | ~2-3 | Aromatic proton (H-4) |

Rationale: The aldehyde proton is expected to be significantly deshielded. The aromatic protons will appear as doublets due to meta-coupling, with their chemical shifts influenced by the electron-withdrawing nitro and chloro groups.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | Aldehyde carbon (C=O) |

| ~148 - 152 | Aromatic carbon (C-5, attached to NO₂) |

| ~135 - 140 | Aromatic carbon (C-1, attached to CHO) |

| ~133 - 138 | Aromatic carbon (C-2, attached to Cl) |

| ~130 - 135 | Aromatic carbon (C-3, attached to Cl) |

| ~125 - 130 | Aromatic carbon (C-6) |

| ~120 - 125 | Aromatic carbon (C-4) |

Rationale: The carbonyl carbon is the most deshielded. The carbons attached to the electronegative substituents (NO₂ and Cl) will also have higher chemical shifts. The remaining aromatic carbons will be influenced by the overall electronic environment of the ring.

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2900 - 2800 | Weak | Aldehyde C-H stretch |

| ~1710 - 1690 | Strong | Aldehyde C=O stretch[2] |

| ~1600 - 1580 | Medium | Aromatic C=C stretch |

| ~1540 - 1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~850 - 800 | Strong | C-Cl stretch |

| ~800 - 700 | Strong | Aromatic C-H out-of-plane bend |

Rationale: The characteristic peaks for the aldehyde (C=O and C-H stretches) and the nitro group (asymmetric and symmetric stretches) are expected to be prominent. The C-Cl stretches and aromatic ring vibrations will also be present.

Table 4: Predicted UV-Vis Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~250 - 260 | High | π → π |

| ~300 - 320 | Low to Medium | n → π |

Rationale: Substituted benzaldehydes typically show a strong π → π transition and a weaker n → π* transition. The presence of the nitro and chloro groups is expected to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde.[3]*

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 220/222/224 | High | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl) |

| 219/221/223 | Medium | [M-H]⁺ |

| 190/192/194 | Medium | [M-NO]⁺ |

| 174/176 | Medium | [M-NO₂]⁺ |

| 146/148 | High | [M-NO₂-CO]⁺ |

Rationale: The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation is expected to involve the loss of the aldehyde proton, the nitro group, and carbon monoxide.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: 50-500 m/z.

-

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for NMR spectroscopic analysis.

References

Navigating the Spectroscopic Landscape of 2,3-Dichloro-5-nitrobenzaldehyde: An In-depth NMR Guide

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering unparalleled insight into the molecular framework of compounds such as 2,3-Dichloro-5-nitrobenzaldehyde. This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, alongside detailed experimental protocols for data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic proton and the two aromatic protons. The chemical shifts are influenced by the electronic effects of the two chlorine atoms and the nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 9.8 - 10.2 | Singlet | N/A |

| H-4 | 8.3 - 8.5 | Doublet | ~2-3 |

| H-6 | 8.6 - 8.8 | Doublet | ~2-3 |

The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. The aromatic protons, H-4 and H-6, will likely appear as doublets due to meta-coupling, with an expected coupling constant in the range of 2-3 Hz. The strong electron-withdrawing nature of the nitro group and the chlorine atoms will deshield these protons, shifting their signals to a lower field.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each of the seven unique carbon atoms in this compound. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 188 - 192 |

| C-1 | 135 - 138 |

| C-2 | 133 - 136 |

| C-3 | 138 - 141 |

| C-4 | 125 - 128 |

| C-5 | 148 - 151 |

| C-6 | 128 - 131 |

The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift. The carbons directly attached to the chlorine (C-2, C-3) and nitro (C-5) groups will also be significantly deshielded.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent to calibrate the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Ensure the spectrometer is properly tuned and shimmed for the specific sample and solvent to achieve optimal magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.

-

Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Reference the spectrum to the TMS signal at 0 ppm.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the NMR data.

This comprehensive guide provides a foundational understanding of the expected NMR characteristics of this compound and a detailed methodology for their experimental determination. For researchers engaged in the synthesis and characterization of novel compounds, these principles and protocols are invaluable for accurate and efficient structural elucidation.

physical and chemical properties of 2,3-Dichloro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identifiers

2,3-Dichloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde. The presence of two chlorine atoms and a nitro group, all of which are electron-withdrawing, significantly influences the reactivity of both the aromatic ring and the aldehyde functional group.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound. While computed data is available, experimental values for properties such as melting and boiling points are not widely published.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 887360-79-4 | [1] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2] |

| SMILES | C1=C(C=C(C(=C1C=O)Cl)Cl)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C7H3Cl2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H | [1] |

| InChIKey | ZZJAWGXUZSICTN-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source & Notes |

| Molecular Weight | 220.01 g/mol | [1][2] (Computed) |

| Exact Mass | 218.9489983 Da | [1] (Computed) |

| Melting Point | Not available | Experimental data not found. |

| Boiling Point | Not available | Experimental data not found. |

| Solubility | Not available | Expected to have low solubility in water and better solubility in organic solvents like ethanol, acetone, and chlorinated solvents. |

| Topological Polar Surface Area | 62.9 Ų | [1] (Computed) |

| XLogP3 | 2.5 | [1] (Computed) |

Spectral Information

Experimental spectral data for this compound are not widely available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated.

-

¹H NMR: The spectrum would be expected to show two aromatic protons as doublets or singlets in the downfield region (likely between 7.5 and 8.5 ppm) due to the deshielding effects of the aldehyde, nitro, and chloro groups. The aldehyde proton would appear as a singlet even further downfield, typically above 9.5 ppm.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbonyl carbon of the aldehyde would be the most downfield signal (typically 185-195 ppm). The aromatic carbons would appear in the 120-150 ppm range, with their specific shifts influenced by the attached substituents.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at ~1700-1710 cm⁻¹, C-Cl stretches in the 600-800 cm⁻¹ region, and asymmetric and symmetric N-O stretches for the nitro group at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively. Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and carbon monoxide (-CO).

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its functional groups. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions.[3] The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the substituents. However, it is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly detailed in readily accessible literature. However, a plausible synthetic route can be devised based on established organic chemistry principles, starting from 2,3-dichlorotoluene.

Proposed Synthetic Pathway:

A potential multi-step synthesis is outlined below. This pathway is a hypothetical route based on known transformations.

-

Nitration of 2,3-Dichlorotoluene: The starting material, 2,3-dichlorotoluene, would undergo nitration to introduce the nitro group. The directing effects of the two chlorine atoms would likely result in a mixture of isomers, with nitration at the 5-position being a significant product.

-

Protocol: 2,3-dichlorotoluene is slowly added to a cold (0-10 °C) mixture of concentrated nitric acid and concentrated sulfuric acid. After the addition, the reaction is allowed to proceed at room temperature before being quenched with ice water. The product mixture is then extracted with an organic solvent.

-

-

Side-Chain Bromination: The methyl group of the resulting 2,3-dichloro-5-nitrotoluene is then converted to a benzyl bromide.

-

Protocol: The nitrated toluene derivative is refluxed with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride.

-

-

Oxidation to Aldehyde: The benzyl bromide is then oxidized to the final aldehyde product.

-

Protocol: A common method for this transformation is the Sommelet reaction, where the benzyl bromide is treated with hexamine, followed by hydrolysis. Alternatively, oxidation with dimethyl sulfoxide (DMSO), known as the Kornblum oxidation, can be employed.[4]

-

Purification Protocol:

Purification of the final product would likely involve the following steps:

-

Extraction and Washing: After the reaction, the crude product would be taken up in a suitable organic solvent and washed with water and brine to remove inorganic impurities.

-

Chromatography: Flash column chromatography using a silica gel stationary phase and a solvent system such as a hexane/ethyl acetate gradient would be effective for separating the desired product from isomers and byproducts.

-

Recrystallization: The purified aldehyde can be further refined by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield a crystalline solid.[5]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.

Caption: Proposed synthesis and purification workflow for this compound.

References

- 1. This compound | C7H3Cl2NO3 | CID 18767162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 887360-79-4|this compound|BLD Pharm [bldpharm.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. EP0003981A1 - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 5. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dichloro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₇H₃Cl₂NO₃. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms, a nitro group, and an aldehyde group, dictates its physicochemical properties, including solubility and stability. These characteristics are critical for its application in chemical synthesis, particularly in the development of pharmaceutical intermediates. Understanding its solubility is key to designing appropriate solvent systems for reactions and purifications, while knowledge of its stability is essential for determining appropriate storage conditions and predicting its shelf-life.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO₃ | PubChem |

| Molecular Weight | 220.01 g/mol | PubChem |

| XLogP3-AA (Predicted LogP) | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Solubility Profile

Predicted Solubility of this compound

Based on its chemical structure, a predicted solubility profile can be inferred:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have very low solubility in water due to the hydrophobic nature of the dichlorinated benzene ring. It is likely to exhibit some solubility in alcohols like methanol and ethanol, a characteristic noted in patent literature for a mixture containing the compound.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): Moderate to good solubility is predicted in these solvents. The aldehyde and nitro groups can interact with these solvents, while the overall non-polar character of the ring is compatible with them.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Good solubility is expected in aromatic solvents like toluene. Patent literature indicates that it is soluble in a toluene-methanol mixture. Conversely, it is likely poorly soluble in highly nonpolar aliphatic solvents like hexanes, which are used for its purification by trituration to remove isomers.

Comparative Solubility of Analogous Compounds

To provide a more quantitative context, the following table summarizes the solubility of structurally similar compounds.

| Compound | Solvent | Solubility | Temperature (°C) |

| 2-Chloro-5-nitrobenzaldehyde | Water | Sparingly soluble | Ambient |

| 2,4-Dichlorobenzaldehyde | Water | < 1 mg/mL | 23.9 |

| Methanol | Soluble | Not specified | |

| Ethyl Acetate | Soluble | Not specified | |

| Acetone | Soluble | Not specified | |

| Toluene | Soluble | Not specified | |

| Chloroform | Soluble | Not specified |

Sources: Guidechem[1], PubChem[2], CDH Fine Chemical[3], ChemicalBook[4], Thermo Scientific Chemicals[5]

Stability Profile

Predicted Stability of this compound

The stability of this compound is influenced by its functional groups:

-

Aldehyde Group: Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen) and light.[6] This is a common degradation pathway.

-

Nitro Group: The nitro group is generally stable but can be reduced under specific conditions. The presence of the electron-withdrawing nitro and chloro groups deactivates the aromatic ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic aromatic substitution under harsh conditions.

-

Chloro Groups: The chlorine atoms are generally stable but can be displaced in nucleophilic aromatic substitution reactions, although this typically requires forcing conditions (high temperature, strong nucleophile).

It is expected to be stable under normal storage conditions, in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[1]

Potential Degradation Pathways

-

Oxidation: The primary degradation pathway is likely the oxidation of the aldehyde group to 2,3-dichloro-5-nitrobenzoic acid. This can be accelerated by exposure to air, light, and certain metals.

-

Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to degradation, although specific pathways are not documented.

-

Photostability: Aromatic nitro compounds can be sensitive to light. Photodegradation is a possibility, and the compound should be stored in light-resistant containers.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are generalized methods that can be adapted for this specific compound.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Detailed Steps:

-

Preparation: An excess amount of this compound is added to a sealed vial containing a known volume of the solvent of interest.

-

Equilibration: The vials are agitated in a constant temperature shaker bath for a predetermined time (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, the samples are allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.45 µm PTFE) to obtain a clear solution.

-

Analysis: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Stability Assessment (Accelerated Stability Testing)

Accelerated stability studies are designed to increase the rate of chemical degradation and physical change by using exaggerated storage conditions.

Detailed Steps:

-

Protocol Design: A stability testing protocol should be established, defining the storage conditions, testing frequency, and analytical methods.

-

Sample Preparation: Samples of this compound (as a solid or in solution) are placed in appropriate containers.

-

Storage: Samples are stored under various stress conditions:

-

Thermal Stress: Samples are kept at elevated temperatures (e.g., 40°C, 60°C) with controlled humidity (e.g., 75% RH).

-

Photostability: Samples are exposed to a specified intensity of UV and visible light as per ICH Q1B guidelines.

-

Hydrolytic Stability: The compound is dissolved in aqueous solutions at different pH values (e.g., pH 2, 7, and 9) and stored at a controlled temperature.

-

-

Analysis at Time Points: At specified time intervals (e.g., initial, 1 week, 2 weeks, 1 month, 3 months), samples are withdrawn and analyzed. The analysis typically involves:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of this compound remaining, typically by HPLC.

-

Degradation Products: Identification and quantification of any impurities or degradation products that have formed, often using LC-MS to determine their structures.

-

-

Data Analysis: The data is analyzed to determine the degradation rate and to identify the degradation pathways under each stress condition.

Conclusion

While specific experimental data for this compound is limited, its chemical structure allows for a reasoned prediction of its solubility and stability characteristics. It is anticipated to be poorly soluble in water but soluble in a range of organic solvents, particularly polar aprotic and aromatic solvents. The primary stability concern is the potential for oxidation of the aldehyde functional group. The experimental protocols outlined in this guide provide a framework for researchers to definitively determine the solubility and stability profiles of this compound, which is essential for its successful application in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 2,4-Dichlorobenzaldehyde CAS#: 874-42-0 [m.chemicalbook.com]

- 5. 2,4-Dichlorobenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Safe Handling of 2,3-Dichloro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for 2,3-Dichloro-5-nitrobenzaldehyde (CAS No. 887360-79-4). The information is compiled to ensure the safe use of this compound in a laboratory and research setting, emphasizing proper handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound is a substituted aromatic aldehyde. Its properties are summarized below.

| Property | Data | Reference |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2] |

| Molecular Weight | 220.01 g/mol | [1][2] |

| Appearance | Solid | |

| CAS Number | 887360-79-4 | [1][2] |

| Synonyms | Not available |

Hazard Identification and Classification

This chemical is considered hazardous. The GHS classifications are based on data for the compound and structurally related chemicals.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

The hazard statements are derived from supplier safety data sheets for this compound and similar nitroaromatic compounds.[2][4]

General Toxicological Information: Aromatic nitro compounds, as a class, can cause systemic effects such as methaemoglobinaemia, leading to headaches, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (a blue discoloration of the blood).[4] Aldehydes are also known to cause irritation to the eyes, skin, and mucous membranes.

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[5] Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[6]

-

Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The following diagram illustrates the relationship between the chemical's hazards and the required personal protective equipment.

Caption: Hazard-PPE Correlation Diagram.

-

Eye and Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

-

Skin Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. A lab coat must be worn. Immediately change any contaminated clothing.[4]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, wear respiratory protection such as an N95-type dust mask.[3]

General Hygiene and Handling Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing dust.

-

Wash hands and face thoroughly after handling.[8]

-

Keep the container tightly closed when not in use.[8]

Storage Conditions

-

Keep the container tightly closed.[7]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

The logical workflow for safely handling this chemical is outlined in the diagram below.

Caption: Safe Handling Workflow.

Experimental Protocols: Spill and Exposure Management

Detailed methodologies for managing accidental release and exposure are critical.

Accidental Release Measures (Spills)

-

Evacuation and Ventilation: Evacuate the immediate danger area.[9] Ensure adequate ventilation. Avoid breathing dust.

-

Containment: Cover drains to prevent entry into the sewer system.[9]

-

Cleanup:

-

Wear full personal protective equipment, including respiratory protection.

-

For dry spills, carefully sweep up the material and shovel it into a suitable, labeled container for disposal.[7] Avoid generating dust.[9]

-

Collect, bind, and pump off liquid spills if applicable.

-

Clean the affected area thoroughly once the material has been removed.

-

-

Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[8]

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air.[8] If the person is not breathing, give artificial respiration.[8] Call a POISON CENTER or doctor if you feel unwell.

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water while removing all contaminated clothing and shoes.[8] Get medical advice if skin irritation occurs.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[8] Immediately seek medical attention.[8][9]

-

Ingestion: If swallowed, rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[8]

-

Specific Hazards: The compound is combustible.[4] Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Emergency Response Workflow

The following diagram outlines a logical workflow for responding to a laboratory spill.

Caption: Emergency Spill Response Workflow.

Disposal Considerations

Dispose of this chemical and its container to an approved waste disposal plant.[8] Do not let the product enter drains.[9] Disposal must be in accordance with local, state, and federal regulations.

This technical guide is intended to provide comprehensive safety information for trained research professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use and ensure all laboratory personnel are trained on the hazards and handling procedures.

References

- 1. This compound | C7H3Cl2NO3 | CID 18767162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 887360-79-4|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Chloro-5-nitrobenzaldehyde 97 6361-21-3 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemos.de [chemos.de]

- 6. guidechem.com [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

molecular weight and formula of 2,3-Dichloro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and analytical methodologies for 2,3-Dichloro-5-nitrobenzaldehyde. Given the limited direct literature on this specific compound, this guide leverages established protocols for structurally similar molecules to propose viable experimental workflows.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry, and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO₃ | [PubChem] |

| Molecular Weight | 220.01 g/mol | [PubChem] |

| IUPAC Name | This compound | [PubChem] |

| CAS Number | 887360-79-4 | [BLD Pharm] |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)Cl)Cl)--INVALID-LINK--[O-] | [PubChem] |

| InChI Key | ZZJAWGXUZSICTN-UHFFFAOYSA-N | [PubChem] |

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis, purification, and analysis of this compound. These are based on established methods for analogous compounds.

Proposed Synthesis Workflow

A plausible two-step synthetic route to this compound involves the synthesis of the precursor 2,3-dichlorobenzaldehyde, followed by a nitration step.

Caption: A proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,3-Dichlorobenzaldehyde (Based on CN1223249A) [1]

-

Diazonium Salt Preparation: Prepare a solution of 2,3-dichloroaniline hydrochloride in aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

Reaction with Formaldoxime: In a separate vessel, prepare a solution of formaldoxime and a copper(I) catalyst (e.g., prepared by reducing copper(II) sulfate with sodium sulfite).

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the formaldoxime solution. Control the addition rate to maintain the reaction temperature between 5-10 °C.

-

Hydrolysis: After the addition is complete, stir for an additional 30 minutes. Add concentrated hydrochloric acid and heat the mixture under reflux to hydrolyze the intermediate, followed by steam distillation to isolate the crude 2,3-dichlorobenzaldehyde.

Step 2: Nitration of 2,3-Dichlorobenzaldehyde (Based on p-Nitrobenzaldehyde Synthesis) [2]

-

Preparation of Nitrating Acid: In a flask equipped with a stirrer and thermometer, cool concentrated sulfuric acid in an ice-salt bath. Slowly add fuming nitric acid while ensuring the temperature does not exceed 10 °C.

-

Nitration Reaction: To the cold nitrating acid, add 2,3-dichlorobenzaldehyde in small portions. Maintain the reaction temperature below 15 °C throughout the addition.

-

Quenching and Isolation: After the addition is complete, allow the mixture to stir at room temperature. Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Work-up: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Purification Protocol: Recrystallization

Purification of the crude product to remove isomeric impurities is critical. A method adapted from the purification of 2-chloro-5-nitrobenzaldehyde can be employed.[3]

-

Solvent Selection: Suspend the crude this compound in a suitable solvent system, such as ethanol/water or methanol/petroleum ether.

-

Dissolution: Heat the suspension gently to dissolve the solid.

-

Crystallization: Cool the solution slowly to room temperature, then further cool in an ice bath to induce crystallization of the desired isomer.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Workflow: Quality Control

To confirm the identity and purity of the synthesized compound, a combination of chromatographic and spectrometric techniques is recommended.

Caption: A typical analytical workflow for the characterization of the final product.

Representative HPLC-MS/MS Method for Isomer Separation

This method is based on general procedures for separating positional isomers of aromatic compounds.[4][5][6]

-

Chromatographic Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.6 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid or 10 mM ammonium carbonate (for alkaline conditions).

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: A linear gradient from 10% B to 90% B over 15-20 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the nitro group.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, selecting a precursor ion corresponding to the molecular weight of the analyte and specific product ions for confirmation.

-

Representative GC-MS Method for Structural Confirmation

GC-MS is an excellent technique for confirming the molecular weight and fragmentation pattern of volatile compounds.[7][8]

-

Chromatographic Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-1701.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) to ensure elution.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Mass scan from m/z 50 to 300 to obtain the full mass spectrum and identify the molecular ion and characteristic fragment ions.

Potential Applications in Drug Discovery and Research

While direct biological studies on this compound are not widely published, its structural motifs are present in molecules with known bioactivity. This suggests potential utility as a scaffold or intermediate in drug development.

-

Antimicrobial and Anticancer Research: Structurally related nitrobenzaldehyde derivatives have shown promise as antimicrobial and anticancer agents.[9] The mechanism for antimicrobial activity may involve the disruption of microbial cell membranes, while anticancer effects could be mediated through the induction of apoptosis or necrosis.[9]

-

Synthetic Intermediate: The aldehyde functional group is highly versatile for further chemical modifications, such as in the synthesis of Schiff bases, which are known to have a wide range of pharmacological activities.[10] Furthermore, related dichloronitro-aromatic compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[11][12] The electron-withdrawing nature of the nitro and chloro substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the aldehyde group allows for condensation reactions, making it a valuable building block in medicinal chemistry.

References

- 1. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 4. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm [mdpi.com]

- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry | ToxStrategies [toxstrategies.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: The Use of 2,3-Dichloro-5-nitrobenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable starting material in organic synthesis. Its electron-deficient aromatic ring, substituted with two chloro atoms and a nitro group, makes it a highly reactive building block for the construction of a variety of complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Schiff bases and heterocyclic compounds, which are classes of molecules with significant potential in drug discovery and materials science.

Application Note 1: Synthesis of Chiral Schiff Base Ligands

Chiral Schiff bases are an important class of ligands in asymmetric catalysis. The condensation of this compound with a chiral diamine provides access to novel Schiff base ligands. The electron-withdrawing nature of the substituents on the benzaldehyde ring can influence the electronic properties of the resulting metal complexes, potentially leading to enhanced catalytic activity and enantioselectivity.

Experimental Protocol: Synthesis of a Chiral Schiff Base Ligand

This protocol is adapted from the synthesis of similar chiral Schiff bases and is expected to be effective for this compound.

Materials:

-

This compound

-

(1R,2R)-(-)-1,2-Diaminocyclohexane

-

Absolute Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

-

To this solution, add a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (0.5 eq) in absolute ethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 30-36 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water to the reaction mixture to precipitate the Schiff base ligand.

-

Stir the resulting suspension for several hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with deionized water.

-

Dry the product under vacuum to obtain the purified chiral Schiff base ligand.

-

Characterize the final product using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff Base | 76.4 | [1] |

| m-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff Base | 94.4 | [1] |

| p-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff Base | 74.5 | [1] |

| 2,3-Dichlorobenzaldehyde | Chiral Diamine | Chiral Schiff Base | 75 | [1] |

Application Note 2: Synthesis of Substituted Pyrazolo[3,4-b]pyridines via a One-Pot, Three-Component Reaction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] A highly efficient method for their synthesis is a one-pot, three-component reaction involving an aminopyrazole, a substituted benzaldehyde, and an active methylene compound.[4] The use of this compound in this reaction is expected to yield novel pyrazolo[3,4-b]pyridine derivatives with potential for biological screening.

Experimental Protocol: One-Pot Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is a general procedure for the synthesis of pyrazolo[3,4-b]pyridines and can be adapted for this compound.

Materials:

-

This compound

-

3-Amino-5-methylpyrazole

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), 3-amino-5-methylpyrazole (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the specific substrates.

-

Upon completion of the reaction, the solid product that precipitates from the reaction mixture is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified pyrazolo[3,4-b]pyridine derivative.

-

Characterize the final product using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.

| Aldehyde | Amine/Pyrazole | Active Methylene Compound | Product | Yield (%) | Reference |

| Benzaldehyde | Hydrazine Hydrate, Ethyl Acetoacetate | Malononitrile | Dihydropyrano[2,3-c]pyrazole | 91-96 | [5] |

| Substituted Benzaldehydes | 3-Amino-5-methylpyrazole | Malononitrile | Pyrazolo[3,4-b]pyridine | High | [4] |

| Aromatic Aldehydes | Hydrazine Hydrate, Ethyl Acetoacetate | Malononitrile | Dihydropyrano[2,3-c]pyrazole | up to 95 | [6] |

Application Note 3: Potential Biological Activities of this compound Derivatives

Derivatives of substituted benzaldehydes, particularly Schiff bases and nitrogen-containing heterocycles, are known to possess a wide range of biological activities. The unique electronic and steric properties imparted by the dichloro and nitro substituents on the this compound scaffold make its derivatives promising candidates for evaluation as cytotoxic and antimicrobial agents.

Cytotoxicity and Antimicrobial Activity

Schiff bases derived from nitrobenzaldehydes have demonstrated cytotoxic activity against various cancer cell lines.[7][8] For instance, a Schiff base derived from 4-nitrobenzaldehyde showed promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC₅₀ of 446.68 µg/mL, while exhibiting lower toxicity towards normal human gingival fibroblasts (NHGF) with an IC₅₀ of 977.24 µg/mL.[7][8] Similarly, pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit significant antimicrobial activity against a range of bacterial and fungal strains, with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 2-32 μg/mL.[2]

| Compound Class | Biological Activity | Cell Line/Organism | IC₅₀ / MIC | Reference |

| Schiff Base (from 4-Nitrobenzaldehyde) | Cytotoxicity | TSCCF Cancer Cells | 446.68 µg/mL | [7][8] |

| Schiff Base (from 4-Nitrobenzaldehyde) | Cytotoxicity | NHGF Normal Cells | 977.24 µg/mL | [7][8] |

| Pyrazolo[3,4-b]pyridine derivatives | Antimicrobial | Various bacteria and fungi | 2-32 µg/mL | [2] |

| Pyrazole derivative | Antimicrobial | Staphylococcus aureus | 12.5 µg/mL | [9] |

| Pyrazole derivative | Antimicrobial | Candida albicans | 12.5 µg/mL | [9] |

Plausible Signaling Pathway for Cytotoxicity: p53-Mediated Apoptosis

A common mechanism by which cytotoxic compounds induce cancer cell death is through the activation of apoptosis, or programmed cell death. The tumor suppressor protein p53 plays a central role in this process.[1] In response to cellular stress, such as that induced by a cytotoxic drug, p53 is stabilized and activated.[1] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax.[10] Bax, in turn, promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[10][11] Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9.[1][11] Caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.[10][11]

This compound is a readily accessible and highly functionalized starting material with significant potential in organic synthesis. The protocols and data presented here demonstrate its utility in the preparation of chiral Schiff bases and biologically active heterocyclic compounds. The derivatives of this compound are promising candidates for further investigation in the fields of asymmetric catalysis, medicinal chemistry, and drug development.

References

- 1. One Pot Synthesis of Dihydropyrano (2,3-c) pyrazoles Catalyzed by Bronsted Acid – IJSREM [ijsrem.com]

- 2. Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors [ejchem.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. One-pot, Multi-component Synthesis of Dihydropyrano(2,3-c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium [jsciences.ut.ac.ir]

- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: 2,3-Dichloro-5-nitrobenzaldehyde as a Precursor for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3-Dichloro-5-nitrobenzaldehyde is a highly functionalized aromatic aldehyde with significant potential as a starting material in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring two chlorine atoms and a nitro group, offers multiple reaction sites for building complex molecular architectures. The electron-withdrawing nature of the nitro and chloro groups makes the aldehyde susceptible to nucleophilic addition, a key step in many condensation reactions. This document outlines the application of this compound in the synthesis of a novel dihydropyridine derivative, a class of compounds known for their use as calcium channel blockers.[1][2]

While direct synthetic routes for many pharmaceuticals may start from similar nitrobenzaldehydes, such as 3-nitrobenzaldehyde for drugs like nitrendipine, nicardipine, and nimodipine[1], the chloro-substituted variant offers a pathway to new chemical entities with potentially altered pharmacological profiles. The general importance of substituted benzaldehydes is well-established in medicinal chemistry, for example, 2,3,4-trihydroxybenzaldehyde is a key intermediate for the anti-Parkinson's drug benserazide[3], and 3,4-dihydroxy-5-nitrobenzaldehyde is a precursor to entacapone[4]. This protocol details a hypothetical synthesis based on the well-established Hantzsch pyridine synthesis.

Hypothetical Synthesis of a Novel Dihydropyridine Intermediate

The following protocol describes the synthesis of a potential pharmaceutical intermediate, a substituted dihydropyridine, using this compound as a key reactant.

Reaction Scheme:

A one-pot Hantzsch pyridine synthesis is employed to construct the dihydropyridine ring system. This involves the condensation of this compound, ethyl acetoacetate, and ammonium hydroxide.

Caption: Synthetic pathway for a novel dihydropyridine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the dihydropyridine intermediate.

| Parameter | Value |

| Starting Material | This compound |

| Molecular Weight | 220.01 g/mol [5] |

| Reagents | Ethyl acetoacetate, Ammonium hydroxide |

| Solvent | Ethanol |

| Reaction Temperature | 70-80°C |

| Reaction Time | 6-8 hours |

| Product Name | Diethyl 2,6-dimethyl-4-(2,3-dichloro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| Expected Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 155-160°C (hypothetical) |

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (2.2 eq)

-

Ammonium hydroxide (28% aqueous solution, 1.5 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 22.0 g, 0.1 mol).

-

Add anhydrous ethanol (100 mL) and stir until the starting material is completely dissolved.

-

To the stirred solution, add ethyl acetoacetate (e.g., 28.6 g, 0.22 mol).

-

Slowly add ammonium hydroxide solution (e.g., 10 mL, ~0.15 mol) dropwise over 10 minutes.

-

Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour to facilitate precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum at 50°C to a constant weight.

-

The final product, a pale yellow crystalline solid, can be further purified by recrystallization from ethanol if necessary.

Caption: Experimental workflow for dihydropyridine synthesis.

Potential Applications and Further Steps

The synthesized dihydropyridine derivative serves as a valuable intermediate for further chemical modifications. The nitro group can be reduced to an amine, which can then be derivatized to explore a range of pharmacological activities. The dichloro-substituents on the phenyl ring can influence the lipophilicity and metabolic stability of potential drug candidates.

This intermediate and its subsequent derivatives could be screened for various biological activities, including but not limited to:

-

Calcium channel modulation

-

Antihypertensive effects

-

Antimicrobial activity[6]

-

Anticancer properties[6]

The presence of reactive functional groups in related nitrobenzaldehyde compounds has been shown to be crucial for their biological potential.[7] Further studies would involve in-vitro and in-vivo testing to establish the safety and efficacy profiles of new compounds derived from this intermediate.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

- 3. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]

- 4. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 5. This compound | C7H3Cl2NO3 | CID 18767162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,3-Dichloro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing 2,3-dichloro-5-nitrobenzaldehyde as a versatile starting material. The methodologies described herein offer pathways to quinolines, quinoxalines, pyrazoles, and benzodiazepines, which are core structures in many pharmaceutical agents.

Introduction to Heterocyclic Scaffolds

Heterocyclic compounds are fundamental to medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in drug discovery. This document outlines synthetic routes to several important classes of nitrogen-containing heterocycles, starting from the readily available this compound. The presence of chloro and nitro substituents on the starting benzaldehyde offers opportunities for further functionalization and modulation of the physicochemical and pharmacological properties of the final products.

Core Synthetic Pathways from this compound

The following diagram illustrates the key synthetic transformations of this compound into various heterocyclic systems.

Figure 1: Synthetic routes from this compound.

Section 1: Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for constructing the quinoline scaffold.[1] A domino reaction involving the in-situ reduction of a 2-nitrobenzaldehyde followed by a Friedländer cyclization provides a powerful one-pot approach to highly substituted quinolines.[2]

Application Note

This protocol describes a one-pot synthesis of 7,8-dichloro-6-nitroquinoline derivatives from this compound and various active methylene compounds. Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6]

Experimental Protocol

-

To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask equipped with a reflux condenser, add the active methylene compound (e.g., dimedone, ethyl acetoacetate, acetylacetone) (1.2 mmol).

-

Stir the mixture at 100 °C for 15 minutes under a nitrogen atmosphere.

-

Add iron powder (4.0 mmol) in one portion.

-

Continue to heat the reaction mixture at 110 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired quinoline derivative.

Data Summary

| Entry | Active Methylene Compound | Product | Expected Yield (%) |

| 1 | Dimedone | 10,11-dichloro-9,9-dimethyl-1,2,3,4,9,10-hexahydroacridin-1-one | 75-85 |

| 2 | Ethyl acetoacetate | Ethyl 2,7,8-trichloro-6-nitroquinoline-3-carboxylate | 70-80 |

| 3 | Acetylacetone | 1-(7,8-dichloro-6-nitroquinolin-2-yl)ethan-1-one | 70-80 |

| 4 | Cyclohexanone | 10,11-dichloro-1,2,3,4,10,11-hexahydroacridine | 65-75 |

Section 2: Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities, including antimicrobial and anticancer properties.[7][8] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Application Note

This protocol outlines the synthesis of 6,7-dichloro-5-nitroquinoxaline derivatives. The synthesis involves the in-situ reduction of this compound to the corresponding 2-amino-3-chloro-5-nitrobenzaldehyde, followed by condensation with a 1,2-dicarbonyl compound.

Experimental Protocol

-

In-situ reduction: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL). Add a solution of sodium dithionite (3.0 mmol) in water (5 mL) dropwise at room temperature. Stir the mixture for 1 hour.

-

Condensation: To the reaction mixture containing the in-situ generated 2-amino-3-chloro-5-nitrobenzaldehyde, add the 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol).

-

Reflux the mixture for 3-5 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature.

-

Pour the mixture into cold water (50 mL) to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure quinoxaline derivative.

Data Summary

| Entry | 1,2-Dicarbonyl Compound | Product | Expected Yield (%) |

| 1 | Benzil | 6,7-dichloro-5-nitro-2,3-diphenylquinoxaline | 80-90 |

| 2 | Glyoxal (40% in water) | 6,7-dichloro-5-nitroquinoxaline | 75-85 |

| 3 | 2,3-Butanedione | 6,7-dichloro-2,3-dimethyl-5-nitroquinoxaline | 80-90 |

Section 3: Synthesis of Pyrazoles via Knoevenagel Condensation and Cyclization

Pyrazoles are five-membered heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11][12] A common synthetic route involves the Knoevenagel condensation of an aldehyde with an active methylene compound, followed by cyclization of the resulting adduct with hydrazine.[13][14][15]

Application Note

This section details a two-step synthesis of substituted pyrazoles starting from this compound. The first step is a Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction.[16][17][18][19][20] The resulting intermediate is then cyclized with hydrazine hydrate.

Experimental Workflow

Figure 2: Workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Knoevenagel Condensation

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol) in ethanol (20 mL).

-

Add a catalytic amount of piperidine (2-3 drops).

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC. Upon completion, a precipitate will form.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the Knoevenagel adduct.

Experimental Protocol: Pyrazole Formation

-

To a solution of the Knoevenagel adduct (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.

Data Summary

| Entry | Active Methylene Compound | Intermediate Product | Final Pyrazole Product | Expected Overall Yield (%) |